3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole
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Overview
Description
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound of significant interest in the field of organic chemistry due to its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the introduction of the azidomethyl and trifluoromethyl groups onto a triazole ring. One common method involves the reaction of 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole with azidomethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like copper(I) iodide to facilitate the azidation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and safety. The use of flow reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amines or amides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include trifluoromethylated amines, nitriles, and various substituted triazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with molecular targets through its azidomethyl and trifluoromethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and radical formation, leading to the modification of biological molecules. The compound’s ability to form stable radicals makes it a useful tool in studying redox processes and enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-(azidomethyl)-4-methyl-5-(difluoromethyl)-4H-1,2,4-triazole
- 3-(azidomethyl)-4-methyl-5-(chloromethyl)-4H-1,2,4-triazole
- 3-(azidomethyl)-4-methyl-5-(bromomethyl)-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold in drug design and materials science .
Properties
CAS No. |
2731010-95-8 |
---|---|
Molecular Formula |
C5H5F3N6 |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
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